15(R),19(R)-hydroxy Prostaglandin F2alpha

Description

Structure

3D Structure

Properties

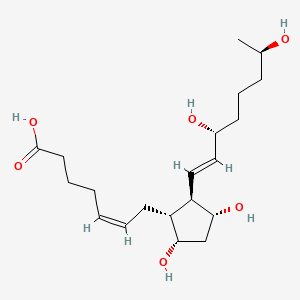

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWZMPMLSDJDSU-ZYPCAQTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348118 |

Source

|

| Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224444-23-8 |

Source

|

| Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological function of 15(R),19(R)-hydroxy Prostaglandin F2alpha in primates

Biological Function and Characterization of 15(R),19(R)-hydroxy Prostaglandin F2 in Primates

Executive Summary

15(R),19(R)-hydroxy Prostaglandin F2

In drug development and reproductive biology, this molecule serves three primary functions:

-

Negative Control/Selectivity Probe: It demonstrates the absolute requirement for 15(S) stereochemistry in FP receptor activation.

-

Metabolic Tracer: Its resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) allows for the study of non-enzymatic clearance pathways.

-

Biomarker Specificity: It distinguishes enzymatic prostaglandin production from potential oxidative stress-mediated isomers (isoprostanes) in complex biological fluids.

Chemical Identity & Stereochemical Significance

The biological activity of prostaglandins is dictated by the stereochemistry at Carbon 15 (C15) and Carbon 19 (C19).

-

Parent Molecule: Prostaglandin F2

(PGF2 -

Primate Specificity: Primates (humans, macaques) and some marsupials express CYP4F8 (PGH 19-hydroxylase) , which hydroxylates prostaglandins at the C19 position.

-

The 15(R),19(R) Isomer:

-

C15 Configuration: (R) - "Inverted" (Natural bioactive form is S).

-

C19 Configuration: (R) - "Natural" (Specific to primate enzymatic hydroxylation).

-

| Feature | 15(S),19(R)-OH PGF2 | 15(R),19(R)-OH PGF2 |

| Origin | Endogenous (Primate Semen) | Synthetic / Oxidative Metabolite |

| FP Receptor Activity | Low / Partial Agonist | Negligible / Inactive |

| Metabolic Stability | Susceptible to 15-PGDH | Resistant to 15-PGDH |

| Primary Utility | Reproductive Physiology | Pharmacological Selectivity Probe |

Biological Function in Primates[1][2]

A. The "Silent" Epimer: Receptor Interaction

The primary biological "function" of the 15(R) isomer is its inability to activate the Prostaglandin F receptor (FP receptor).

-

Mechanism: The FP receptor requires the 15(S)-hydroxyl group to form a hydrogen bond network within the ligand-binding pocket. Inversion to 15(R) disrupts this interaction, rendering the molecule biologically inert regarding smooth muscle contraction (e.g., uterine or iris sphincter).

-

Research Utility: In functional assays (e.g., calcium mobilization in HEK-FP cells), 15(R),19(R)-OH PGF2

is used to prove that a response is mediated by the classical FP receptor site rather than a non-specific lipid effect.

B. Metabolic Resistance (15-PGDH Evasion)

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary inactivation pathway for prostaglandins, oxidizing the 15(S)-hydroxyl group to a 15-keto group.[1]

-

Steric Hindrance: The 15(R) configuration prevents the enzyme from properly positioning the hydride ion for transfer to NAD+.

-

In Vivo Consequence: When administered to primates, the 15(R) isomer exhibits a significantly longer half-life than its 15(S) counterpart. This makes it a valuable tool for studying renal clearance and tissue distribution independent of rapid enzymatic degradation.

C. Context: The Role of the 19-OH Family in Semen

To understand the significance of the 15(R) probe, one must understand the biology of the 19-OH family it mimics.

-

Immunosuppression: 19-OH prostaglandins (PGE and PGF series) are present in primate semen at

g/mL concentrations (orders of magnitude higher than blood). They act to suppress the female immune response to sperm, biasing T-cells toward a Th2 (tolerance) phenotype.[2] -

Sperm Motility: There is evidence that 19-OH PGF derivatives modulate sperm motility, although the 15(R) isomer likely lacks this potency.

Pathway Visualization

The following diagram illustrates the divergence between the natural bioactive pathway and the 15(R) isomer's metabolic resistance.

Caption: Divergence of 19-OH PGF2

Experimental Protocols

Protocol A: Receptor Selectivity Assay (FP Receptor)

Objective: To validate the lack of agonist activity of 15(R),19(R)-OH PGF2

-

Cell Line: HEK293 cells stably expressing the human FP receptor (PTGFR).

-

Reagents:

-

Agonist: PGF2

(Positive Control). -

Test Compound: 15(R),19(R)-OH PGF2

(dissolved in DMSO). -

Calcium Dye: Fluo-4 AM.

-

-

Workflow:

-

Loading: Incubate cells with Fluo-4 AM (4

M) for 45 min at 37°C. -

Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

-

Stimulation: Inject Test Compound (titration: 1 nM to 10

M). -

Comparison: Inject PGF2

(EC50 typically ~2-5 nM).

-

-

Expected Result: PGF2

induces a sharp Ca2+ spike. 15(R),19(R)-OH PGF2

Protocol B: LC-MS/MS Quantification in Primate Semen

Objective: To distinguish the 15(R) isomer from the abundant natural 15(S) form.

-

Sample Prep: Dilute primate semen 1:10 in acidified water (pH 3.5).

-

Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Elute with Ethyl Acetate.

-

Chromatography (Critical Step):

-

Column: Chiralpak AD-H or equivalent chiral stationary phase (to separate epimers).

-

Mobile Phase: Hexane:Ethanol:Acetic Acid (85:15:0.1).

-

Flow Rate: 1.0 mL/min.

-

-

Mass Spectrometry:

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transition: m/z 369.2

307.2 (Loss of H2O + CO2).

-

-

Validation: Retention times must be established using pure standards of both 15(S) and 15(R) isomers, as they have identical mass.

References

-

Kelly, R. W., & Taylor, P. L. (1976).[3] 19-Hydroxyprostaglandin E1 as a major component of the semen of primates.[3] Nature, 260(5551), 544–545.[3] [Link][3]

-

Woodward, D. F., et al. (1993). Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist. Prostaglandins, 46(4), 371–383. [Link]

-

Kelly, R. W. (1995). Immunosuppressive mechanisms in semen: implications for contraception. Human Reproduction, 10(7), 1686–1693. [Link]

-

Oliw, E. H., et al. (1988).[4] Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles. Journal of Biological Chemistry, 263(15), 7222-7227. [Link]

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. Prostaglandins in primate semen: biasing the immune system to benefit spermatozoa and virus? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19-Hydroxyprostaglandin E1 as a major component of the semen of primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic pathway of 19-hydroxy Prostaglandin F2alpha isomers

An In-Depth Technical Guide to the Metabolic Pathway of 19-hydroxy Prostaglandin F2α Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F2α (PGF2α) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes. While its primary metabolic deactivation pathways are well-documented, the formation and significance of specific hydroxylated variants, particularly 19-hydroxy PGF2α (19-OH PGF2α), represent a specialized area of interest. This guide provides a comprehensive exploration of the metabolic pathway leading to 19-OH PGF2α isomers. We will dissect the biosynthesis of the PGF2α precursor, detail the critical ω-1 hydroxylation step mediated by Cytochrome P450 enzymes, contextualize this pathway within the broader PGF2α catabolism, and provide detailed analytical protocols for the robust investigation of these molecules. This document is designed to serve as a technical resource, blending established knowledge with practical, field-proven methodologies for professionals in lipid research and drug development.

Introduction: The Significance of PGF2α and its Hydroxylated Metabolites

Prostaglandin F2α is a biologically active prostanoid synthesized from arachidonic acid.[1] It exerts a wide range of functions by binding to the F-prostanoid (FP) receptor, including the stimulation of uterine contractions during labor, luteolysis in the reproductive cycle, and involvement in inflammatory responses and glucose metabolism.[1][2] The biological activity of PGF2α is tightly regulated by its synthesis and rapid metabolic inactivation.

While the majority of PGF2α metabolism leads to inactive products, a significant pathway, particularly prominent in human seminal fluid, involves hydroxylation at the 19th carbon position (an ω-1 hydroxylation).[3][4] Human seminal plasma contains substantial concentrations of 19-hydroxy-PGF1α and 19-hydroxy-PGF2α, along with their 8β-isomers.[5] The high concentration of these compounds, particularly 19(R)-hydroxy PGF2α, suggests a specialized biological role that is yet to be fully elucidated, making its metabolic pathway a critical area of investigation for understanding reproductive biology and developing novel therapeutic agents.[3]

Biosynthesis of the Precursor: Prostaglandin F2α

Understanding the formation of 19-OH PGF2α necessitates a foundational knowledge of the synthesis of its parent molecule, PGF2α. The pathway begins with the liberation of arachidonic acid from the cell membrane's phospholipid bilayer by phospholipase A2 (PLA2).

The key steps are:

-

Cyclooxygenation: Arachidonic acid is converted into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1]

-

Reduction to PGF2α: PGH2 is subsequently metabolized to PGF2α. This is not a spontaneous reaction but is catalyzed by specific enzymes. The primary enzymes responsible belong to the aldo-keto reductase (AKR) superfamily, such as AKR1C3 (also known as PGF synthase).[6] Other enzymes, including aldehyde reductase and glutathione S-transferases, can also facilitate this conversion.[7][8] Additionally, PGF2α can be formed from PGE2 via the action of PGE2 9-ketoreductase.[9]

Caption: Biosynthesis pathway of the precursor molecule, Prostaglandin F2α.

The Core Metabolic Pathway: ω-1 Hydroxylation

The conversion of PGF2α to 19-OH PGF2α is an oxidative reaction catalyzed by a specific family of enzymes. Research indicates that this hydroxylation can occur on the PGH2 precursor before its conversion to the final prostaglandin.

The Critical Role of Cytochrome P450 Monooxygenases

The ω and ω-1 hydroxylation of fatty acids and prostaglandins is a hallmark of the Cytochrome P450 (CYP) superfamily of enzymes.[10] These enzymes are heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. Studies on microsomes from human and monkey seminal vesicles revealed a prostaglandin 19-hydroxylase activity that was dependent on NADPH and inhibited by carbon monoxide, which are characteristic features of a CYP-mediated reaction.[11]

CYP4F8: The Key Enzyme in 19-Hydroxylation

Intensive enzymatic studies have identified CYP4F8 as a key catalyst in the 19-hydroxylation of prostaglandins.[12] Specifically, CYP4F8 efficiently oxidizes the ω-side chain of the endoperoxide intermediate PGH2 to form 19-hydroxy-PGH2.[12][13] This hydroxylated intermediate can then be converted by downstream synthases into 19-hydroxy prostaglandins, including 19-OH-PGF2α. This finding is crucial as it demonstrates that hydroxylation is not merely a catabolic step for the final product but can be an integral part of the biosynthetic pathway.

Furthermore, studies analyzing the stereochemistry of the reaction product revealed that CYP4F8 preferentially forms the (19R)-hydroxy metabolite, which aligns with the identification of 19(R)-hydroxy-PGE2 in human seminal fluid.[12]

Caption: The CYP4F8-mediated pathway for 19-hydroxylation of PGH2.

Broader Context: General Catabolism of PGF2α

While 19-hydroxylation represents a significant metabolic fate in certain tissues, the primary route for the biological inactivation of PGF2α in systemic circulation involves a different set of enzymes, primarily located in the kidneys and lungs.[14] This canonical pathway rapidly converts PGF2α into metabolites with greatly reduced activity at the FP receptor.

The principal steps are:

-

Oxidation at C-15: The first and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGF2α.[15]

-

Reduction of C-13 Double Bond: This is followed by the reduction of the double bond at C-13 by 15-oxo-prostaglandin Δ13-reductase, resulting in 13,14-dihydro-15-keto-PGF2α, a major plasma metabolite.[14][15]

-

Chain Shortening: These metabolites are then subject to systemic degradation through both β-oxidation (fatty acid degradation pathway) and ω-oxidation, leading to shorter-chain dicarboxylic acids that are ultimately excreted in the urine.[15][16] Peroxisomal β-oxidation plays a major role in this chain-shortening process.[16]

Analytical Methodologies: A Guide for the Researcher

Investigating the metabolism of 19-OH PGF2α requires sensitive and specific analytical techniques capable of distinguishing between closely related isomers and accurately quantifying them in complex biological matrices.

Data Summary: Comparison of Analytical Techniques

| Technique | Sensitivity | Specificity | Throughput | Key Considerations |

| UHPLC-MS/MS | Very High (pg/mL)[17] | Very High | High | Gold standard; requires internal standards for accuracy.[18] |

| GC-MS | High | High | Medium | Requires derivatization; classic method for structural elucidation.[5][19] |

| Enzyme Immunoassay (EIA) | High | Moderate | Very High | Prone to cross-reactivity with related metabolites; good for screening.[18] |

Experimental Protocol: Quantification of 19-OH PGF2α by UHPLC-MS/MS

This protocol provides a robust method for the analysis of 19-OH PGF2α from biological samples (e.g., seminal plasma, tissue homogenates). The use of a stable isotope-labeled internal standard is critical for trustworthy quantification.

Rationale for Experimental Choices:

-

Solid Phase Extraction (SPE): Biological samples contain numerous interfering substances (salts, proteins, other lipids) that can suppress the analyte signal in the mass spectrometer (a phenomenon known as matrix effects). SPE provides a highly effective cleanup and concentration step, improving sensitivity and accuracy.[18]

-

UHPLC: Ultra-high-performance liquid chromatography offers superior resolution and faster analysis times compared to traditional HPLC, which is essential for separating structurally similar isomers.

-

Tandem Mass Spectrometry (MS/MS): This provides exceptional specificity. The first quadrupole selects the parent ion (e.g., the [M-H]⁻ of 19-OH PGF2α), which is then fragmented. The second quadrupole selects a specific fragment ion. This parent-to-fragment transition is unique to the analyte, filtering out background noise.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw biological sample (e.g., 100 µL of seminal plasma) on ice.

-

Add an internal standard solution (e.g., 10 µL of 100 ng/mL 19-OH-PGF2α-d4 in ethanol). The deuterated standard corrects for analyte loss during extraction and for matrix effects.

-

Acidify the sample to pH ~3.5 with 1 M HCl. This ensures the prostaglandins are in their protonated form, which is necessary for efficient binding to the C18 SPE sorbent.

-

-

Solid Phase Extraction (C18 Cartridge):

-

Pre-condition the SPE column (e.g., 100 mg C18) with 3 mL of methanol followed by 3 mL of acidified water (pH 3.5).[18]

-

Load the prepared sample onto the column.

-

Wash the column with 3 mL of acidified water to remove polar impurities, followed by 2.5 mL of hexane to remove non-polar lipids.[18]

-

Elute the prostaglandins with 4.5 mL of ethyl acetate containing 1% methanol.[18]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

-

UHPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% B to 95% B over 8 minutes.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Transitions (Example):

-

19-OH PGF2α: Monitor the transition from the parent ion (m/z 369.2) to a characteristic fragment ion.

-

19-OH PGF2α-d4 (Internal Standard): Monitor the transition from the deuterated parent ion (m/z 373.2) to its corresponding fragment.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the 19-OH PGF2α standard spiked with a fixed concentration of the internal standard.

-

Calculate the analyte concentration in the unknown samples based on the ratio of the analyte peak area to the internal standard peak area.

-

Caption: Standard experimental workflow for UHPLC-MS/MS analysis.

Conclusion and Future Directions

The metabolic pathway leading to 19-hydroxy PGF2α is a specialized branch of prostaglandin metabolism, driven primarily by the Cytochrome P450 enzyme CYP4F8 acting on the PGH2 precursor. This pathway is particularly active in the human male reproductive system, producing high concentrations of 19-OH PGF2α in seminal fluid. While its precise physiological role remains an active area of investigation, the conservation of this pathway suggests functional importance.

Future research should focus on:

-

Elucidating the Biological Function: Investigating the binding affinity and activity of 19-OH PGF2α isomers at the FP receptor and other potential targets to understand their physiological purpose.

-

Exploring Pathological Links: Examining whether dysregulation of the 19-hydroxylation pathway is associated with male infertility or other reproductive disorders.

-

Therapeutic Targeting: The development of specific inhibitors or inducers of CYP4F8 could provide novel tools to modulate the levels of 19-hydroxy prostaglandins, potentially leading to new therapeutic strategies in reproductive medicine.

This guide provides the foundational knowledge and practical methodologies necessary for scientists to confidently explore this fascinating and important metabolic pathway.

References

-

Hensby, C. N. (1974). The enzymatic inactivation of prostaglandin F2alpha. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 348(1), 145-154. [Link]

-

Young, D. C., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Reproduction, 137(4), 699–707. [Link]

-

Li, X., et al. (2018). Prostaglandin F2α Facilitates Hepatic Glucose Production Through CaMKIIγ/p38/FOXO1 Signaling Pathway in Fasting and Obesity. Diabetes, 67(8), 1540-1552. [Link]

-

Granström, E. (1978). Metabolism of prostaglandins and thromboxanes. Progress in Lipid Research, 16(1-4), 1-4. (This is a review, a representative link is provided) [Link]

-

Wikipedia contributors. (2023, December 29). Prostaglandin F2α. In Wikipedia, The Free Encyclopedia. [Link]

-

Oliw, E. H. (2000). Cytochrome P450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy. [Link]

-

Hsu, M. H., et al. (2001). Expressed CYP4A4 metabolism of prostaglandin E(1) and arachidonic acid. Archives of Biochemistry and Biophysics, 393(2), 184-192. [Link]

-

Spandidos Publications. (2018). Prostaglandin E2 triggers cytochrome P450 17α hydroxylase overexpression via signal transducer and activator of transcription 3 phosphorylation and promotes invasion in endometrial cancer. Oncology Letters, 16(4), 4849-4856. [Link]

-

Oliw, E. H., & Bylund, J. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. Archives of Biochemistry and Biophysics, 392(2), 271-279. [Link]

-

Oliw, E. H., & Sprecher, H. (1988). Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles. The Journal of Biological Chemistry, 263(15), 7247-7253. [Link]

-

Semantic Scholar. (2000). Cytochrome P 450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid Cloning , Expression and Catalytic Properties of CYP. Semantic Scholar. [Link]

-

Walkowiak, J., et al. (2003). Role of prostaglandin cyclooxygenase and cytochrome P450 pathways in the mechanism of natriuresis which follows hypertonic saline infusion in the rat. Journal of Physiology and Pharmacology, 54(1), 69-80. [Link]

-

Yamamoto, S., et al. (1984). Hydroxylation of prostaglandin A1 by the microsomes of rabbit intestinal mucosa. The Journal of Biochemistry, 96(4), 1047-1055. [Link]

-

Burgess, J. R., et al. (1986). Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases. Prostaglandins, Leukotrienes, and Medicine, 23(2-3), 163-170. [Link]

-

Diczfalusy, U., et al. (1990). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. The Journal of Clinical Investigation, 86(3), 934–940. [Link]

-

Granström, E. (1972). On the metabolism of prostaglandin F 2 in female subjects. Structures of two metabolites in blood. European Journal of Biochemistry, 27(3), 462-469. [Link]

-

Taylor, P. L., & Kelly, R. W. (1974). 19-Hydroxylated E prostaglandins as the major prostaglandins of human semen. Nature, 250(5468), 665-667. [Link]

-

ResearchGate. (2025, August 9). The enzymology of prostaglandin endoperoxide H synthases-1 and 2. ResearchGate. [Link]

-

Watanabe, K., et al. (1986). Enzymatic formation of prostaglandin F2 alpha in human brain. The Journal of Biological Chemistry, 261(27), 12873-12878. [Link]

-

Svanborg, K., et al. (1983). The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry. Biomedical Mass Spectrometry, 10(9), 495-498. [Link]

-

University of California, Irvine. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. UCI Undergraduate Research Journal. [Link]

-

Sullivan, M. H., et al. (1992). Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. Biochimica et Biophysica Acta, 1123(3), 342-346. [Link]

-

Hayashi, H., et al. (1989). Enzymatic conversion of prostaglandin H2 to prostaglandin F2 alpha by aldehyde reductase from human liver: comparison to the prostaglandin F synthetase from bovine lung. Biochimica et Biophysica Acta, 994(1), 47-54. [Link]

-

Watanabe, K. (2011). JB Commentary Recent reports about enzymes related to the synthesis of prostaglandin ( PG ) F 2 ( PGF 2 a and 9 a , 11 b-PGF 2 ). Semantic Scholar. [Link]

-

Carter, K. C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 720811. [Link]

-

Taylor, A. W., et al. (1992). Measurement of Plasma Prostaglandin F2 Alpha Using Capillary Gas Chromatography Negative Ion Chemical Ionization Mass Spectrometry. Journal of Analytical Toxicology, 16(4), 242-244. [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 19-Hydroxylated E prostaglandins as the major prostaglandins of human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic conversion of prostaglandin H2 to prostaglandin F2 alpha by aldehyde reductase from human liver: comparison to the prostaglandin F synthetase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pathways of prostaglandin F2alpha metabolism in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 18. DSpace [kb.osu.edu]

- 19. Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding omega-1 hydroxylation of Prostaglandin F2alpha

Technical Guide: -1 Hydroxylation of Prostaglandin F2

Executive Summary

The

This transformation is catalyzed by specific Cytochrome P450 enzymes (CYP4F8 in humans, CYP4F21 in sheep) and results in the formation of 19(R)-hydroxy PGF2

Key Distinction: PGF2

Enzymology & Mechanism[1]

The Enzyme: CYP4F8

The primary driver of this pathway in humans is CYP4F8 (Cytochrome P450 4F8).

-

Family: CYP4 (typically

-hydroxylases).[1] -

Localization: Seminal vesicle epithelia; also detected in the epidermis and cornea.

-

Substrate Specificity: CYP4F8 exhibits a unique preference for Prostaglandin Endoperoxides (PGH1, PGH2) over the stable prostaglandins (PGE2, PGF2

). -

Reaction: It introduces a hydroxyl group at the C19 position (

-1) of the carbon chain.

The Biochemical Pathway

The formation of 19-OH PGF2

-

Cyclooxygenation: Arachidonic Acid (AA) is converted to PGH2 by COX-1/COX-2.[2]

- -1 Hydroxylation: CYP4F8 hydroxylates PGH2 to form 19(R)-hydroxy-PGH2 .[3]

-

Terminal Synthesis: 19(R)-hydroxy-PGH2 is reduced to 19(R)-hydroxy-PGF2

(likely via PGF synthase or non-enzymatic reduction) or isomerized to 19(R)-hydroxy-PGE2.

Pathway Visualization

The following diagram illustrates the divergence between the degradation pathway (Liver/Kidney) and the biosynthetic pathway (Seminal Vesicles).

Caption: Divergence of PGF2

Experimental Protocols

In Vitro Assay: CYP4F8 Activity

Since PGH2 is unstable (

Objective: Quantify

Reagents

-

Enzyme Source: Recombinant human CYP4F8 (expressed in yeast or E. coli) or Human Seminal Vesicle Microsomes.

-

Substrate: U-44069 (Cayman Chem #16440) or PGH2 (generated fresh).

-

Cofactor: NADPH generating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

-

Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl

.

Workflow

-

Pre-Incubation: Mix 10 pmol of CYP4F8 enzyme with buffer to a final volume of 190 µL. Incubate at 37°C for 3 minutes.

-

Substrate Addition: Add 10 µL of U-44069 (final concentration 50-100 µM).

-

Note: If testing PGF2

directly to prove lack of activity, use PGF2

-

-

Initiation: Add 10 µL of NADPH generating system.

-

Reaction: Incubate at 37°C for 10–20 minutes.

-

Termination: Stop reaction by adding 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Internal Standard: Spike with deuterated standard (e.g., PGF2

-d4). -

Centrifugation: Spin at 10,000

for 10 minutes to pellet protein. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Differentiation between 19-OH and 20-OH isomers is critical. 19-OH PGF2

Instrument Parameters (Triple Quadrupole):

-

Ionization: ESI Negative Mode.

-

Column: C18 (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid.

-

B: Acetonitrile + 0.01% Acetic Acid.

-

-

Gradient: 20% B to 70% B over 15 minutes.

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |

| 19-OH PGF2 | 369.2 [M-H] | 307.2 | -30 | Loss of H |

| 19-OH PGF2 | 369.2 [M-H] | 193.1 | -35 | Common PGF fragment |

| PGF2 | 353.2 [M-H] | 193.1 | -35 | Parent compound check |

| 20-OH PGF2 | 369.2 [M-H] | 325.2 | -28 | Loss of CO |

Biological Relevance & Data Interpretation[1][4][5][6][7][8][9][10][11]

Seminal Fluid Composition

In human semen, 19-hydroxylated prostaglandins are major components.[5][6][7][8][9]

-

Concentration: Total 19-OH PGs can reach 100–300 µg/mL.

-

Ratio: 19-OH PGE series is dominant, but 19-OH PGF2

is present at ~20 µg/mL.[7] -

Function: While 19-OH PGEs are potent immunosuppressants (preventing rejection of sperm in the female tract) and smooth muscle relaxants, 19-OH PGF2

is currently viewed as a metabolic companion or a modulator of the FP receptor, though its potency is significantly lower than PGF2

Interpreting Hydroxylation Data

When analyzing data from tissue incubations, use the following logic to determine the pathway involved:

| Observation | Pathway Indicated | Enzyme Responsible |

| Product: 20-OH PGF2 | CYP4A11, CYP4F2 (Liver/Kidney) | |

| Product: 19-OH PGF2 | CYP4F8 (Seminal Vesicle) | |

| Substrate: PGF2 | Slow/Negligible 19-OH formation | CYP4F8 (Poor affinity for PGF2 |

| Substrate: PGH2 | Rapid 19-OH formation | CYP4F8 (High affinity for Endoperoxide) |

References

-

Bylund, J., et al. (2000). "Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides." Journal of Biological Chemistry, 275(29), 21844-21849. Link

- Bylund, J., et al. (2001). "Cytochrome P450 enzymes in the biosynthesis of 19-hydroxyprostaglandins.

-

Stark, K., & Oliw, E. H. (2005). "Oxygenation of polyunsaturated long chain fatty acids by recombinant CYP4F8 and CYP4F12."[9] Archives of Biochemistry and Biophysics, 441(2), 174-181. Link

-

Cayman Chemical. "19(R)-hydroxy Prostaglandin F2

Product Information." Link -

Oliw, E. H., et al. (2002). "Prostaglandin and leukotriene omega-hydroxylases." Prostaglandins & Other Lipid Mediators, 68-69, 539-556. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of prostaglandin F2alpha within the human uterus in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid and expression of cyclooxygenase-2, PGH 19-hydroxylase (CYP4F8) and microsomal PGE synthase-1 in seminal vesicles and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

Methodological & Application

Application Note: Chiral Separation of 15(R),19(R)-hydroxy Prostaglandin F2α from its Stereoisomers using High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analytical separation of 15(R),19(R)-hydroxy Prostaglandin F2α from its potential stereoisomers. Prostaglandin F2α (PGF2α) and its analogs are biologically potent lipids, and the precise analysis of individual isomers is critical for pharmaceutical development, metabolic studies, and biomarker research. Due to their structural similarity, separating these isomers presents a significant analytical challenge. This method utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions to achieve baseline resolution, coupled with UV or mass spectrometry detection for sensitive quantification.

Introduction

Prostaglandin F2α (PGF2α) and its hydroxylated metabolites are a class of eicosanoids involved in numerous physiological and pathological processes. The specific stereochemistry of these molecules, particularly at the C-15 and C-19 positions, dictates their biological activity and receptor binding affinity. 15(R),19(R)-hydroxy PGF2α is a specific isomer whose unique biological role is an area of active investigation.[1] However, its synthesis can result in a mixture of diastereomers and enantiomers, including the 15(S) epimer and other positional isomers.

The identical mass and similar physicochemical properties of these isomers make their separation and quantification difficult with standard reversed-phase HPLC or mass spectrometry (MS) alone.[2][3] Chromatographic separation is therefore essential for accurate analysis.[3] This note describes a chiral HPLC method specifically developed to resolve 15(R),19(R)-hydroxy PGF2α from its critical isomeric impurities, ensuring accurate purity assessment and characterization.

Principle of Chiral Separation

The separation of enantiomers and diastereomers is achieved by exploiting the differential interactions between the isomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including prostaglandins.[4][5]

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. These interactions are based on a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. By optimizing the mobile phase composition, the stability of these transient complexes is modulated, leading to different retention times for each isomer and enabling their separation. For acidic compounds like prostaglandins, reversed-phase chiral columns offer a promising approach.[4]

HPLC Method and Materials

This method has been optimized for the separation of PGF2α enantiomers and related isomers.[4][6]

3.1. Instrumentation and Materials

-

HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). An LC/MS/MS system can be used for enhanced selectivity and sensitivity.[7]

-

Chiral Column: Daicel CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm). This column was selected for its proven efficacy in separating prostaglandin enantiomers under reversed-phase conditions.[4]

-

Chemicals:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, HPLC or LC-MS grade

-

-

Standards: Analytical standards of 15(R),19(R)-hydroxy PGF2α and its relevant isomers (e.g., 15(S),19(R)-hydroxy PGF2α).

3.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the separation.

| Parameter | Condition |

| Column | CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water : Formic Acid (40:60:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 20 minutes |

Rationale for Parameter Selection:

-

Mobile Phase: A mixture of acetonitrile and acidified water provides a good balance of solvent strength and polarity for retaining and eluting the prostaglandin isomers on the reversed-phase CSP. The addition of 0.1% formic acid protonates the carboxylic acid moiety of the prostaglandins, leading to better peak shape and consistent retention.

-

Column Temperature: A controlled temperature of 25°C ensures reproducible retention times and optimal chiral recognition.[4]

-

Detection Wavelength: Prostaglandins lack a strong chromophore. Detection at a low UV wavelength (200-210 nm) is necessary for adequate sensitivity.[4][6][8] While this can sometimes compromise specificity due to solvent or matrix interference, the chromatographic separation mitigates this risk.[8][9] For higher specificity, particularly in complex biological matrices, LC-MS/MS detection is recommended, monitoring the transition of the deprotonated molecular ion (e.g., m/z 369 -> fragments).[2][7]

Protocol

4.1. Mobile Phase Preparation

-

To prepare 1 L of mobile phase, carefully measure 400 mL of Acetonitrile and 600 mL of HPLC-grade water.

-

Add 1.0 mL of Formic Acid to the water.

-

Combine the acetonitrile and acidified water.

-

Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

4.2. Standard Solution Preparation

-

Prepare a stock solution of the 15(R),19(R)-hydroxy PGF2α standard at a concentration of 1 mg/mL in ethanol or methanol.

-

Prepare a stock solution of the isomeric mixture (or individual isomers if available) in the same manner.

-

Create a working solution for analysis by diluting the stock solutions in the mobile phase to a final concentration of approximately 10 µg/mL. This solution will be used for method development and system suitability testing.

4.3. System Equilibration and Suitability

-

Install the CHIRALCEL® OJ-RH column and equilibrate the system with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Perform five replicate injections of the standard working solution containing the isomeric mixture.

-

Verify that the system suitability criteria are met before proceeding with sample analysis. According to ICH and USP guidelines, system suitability is essential to ensure the chromatographic system is adequate for the intended analysis.[10][11][12]

System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | ≥ 1.5 between 15(R) and 15(S) epimers | Ensures accurate quantification of each isomer.[4][10] |

| Tailing Factor (T) | 0.8 – 1.5 for the main peak | Confirms good peak symmetry and column performance. |

| Repeatability (%RSD) | ≤ 2.0% for peak area (n=5) | Demonstrates the precision of the injection and detection system. |

Workflow and Data Analysis

The diagram below illustrates the complete workflow from sample preparation to final data analysis and reporting.

Caption: Experimental workflow from preparation to data analysis.

Expected Results and Discussion

Under the specified conditions, baseline separation of the 15(R) and 15(S) epimers of 19(R)-hydroxy PGF2α is expected. The 15(R) isomer, being the "unnatural" epimer, may have a different retention time compared to the 15(S) isomer, depending on the specific interactions with the CSP. A representative chromatogram would show two well-resolved peaks, allowing for accurate area percent calculation to determine the chiral purity of the sample.

Troubleshooting:

-

Poor Resolution: If the resolution is below 1.5, consider slightly decreasing the percentage of acetonitrile in the mobile phase to increase retention and improve separation. Alternatively, decreasing the column temperature may enhance chiral recognition.

-

Peak Tailing: Ensure the mobile phase pH is sufficiently low (formic acid concentration is correct) to suppress the ionization of the carboxylic acid group. Check for column degradation or contamination.

-

Low Sensitivity: For trace-level analysis, concentration of the sample may be necessary. Switching to LC-MS/MS detection will provide a significant increase in sensitivity and selectivity.[13]

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust solution for the separation of 15(R),19(R)-hydroxy PGF2α from its stereoisomers. By utilizing a polysaccharide-based chiral stationary phase and optimized reversed-phase conditions, this protocol enables researchers and drug development professionals to accurately assess the isomeric purity of active pharmaceutical ingredients and research compounds. The inclusion of system suitability criteria ensures that the method performs consistently and generates trustworthy, high-quality data.

References

- SCIEX. (n.d.). Analysis of Prostaglandin Isomers using the SelexION® Device. Retrieved from sciex.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiMzrl2Qg01KesJPRQ-ANjs1LA1xZuvRpq3-lJFhgB36XtsGS5tXfwR0HSoYyf-TS1Ij115MGdl2H_Ta8fRdCUyetT4DHWO-DKDp-Ey3mXGD8WG_KPx4ioUHpY_vvTpF7yPRdKp8husMT6zj4VcoXFs9x1ZO-RPV_33IsHtmyiyodYDIzRD_cTSXBO1-bPwIxsFgqELXQivs2UqfnoflvP3uRjtoc1Rh3Lw3G2MicuSHfSZ8U=]

- Yan, F., et al. (2014). Rapid Quantitative Analysis of 8-iso-PGF 2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Analytical Methods in Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058220/]

- University of Northern Iowa. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. Retrieved from scholarworks.uni.edu. [https://vertexaisearch.cloud.google.

- Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(3), 729-743. [https://www.mdpi.com/2624-8549/2/3/47]

- Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from registech.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFstU_gDrvCLVUYc1ggMnVnHRFk2WdD0sHZ-1Pdx2jOF3PnjU1VSnDhlHKu3rNWSu4gnAm-QFrdH7XkG3tLdi8MXxzlRUDyXyglGn_X84JT0cxuzun-PmDnxlhtOB_YUo-oZIqWjybzQfTT]

- ResearchGate. (2025). Determination of 8‐epi PGF2α concentrations as a biomarker of oxidative stress using triple‐stage liquid chromatography/tandem mass spectrometry. Retrieved from researchgate.net. [https://www.researchgate.

- ResearchGate. (n.d.). Chiral separation of the optical isomers of PGF2α (tested as TAM salt), R = 1.5. Retrieved from researchgate.net. [https://www.researchgate.net/figure/Chiral-separation-of-the-optical-isomers-of-PGF2a-tested-as-TAM-salt-R-15_fig2_343588998]

- Scilit. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from scilit.net. [https://scilit.net/article/10.3390/chemistry2030047]

- Liang, Y., et al. (2003). A sensitive and selective liquid chromatography-tandem mass spectrometry assay for the quantification of 8-iso-prostaglandin F2alpha in human urine. Rapid Communications in Mass Spectrometry, 17(22), 2533-2538. [https://journals.lww.

- ResearchGate. (2025). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from researchgate.net. [https://www.researchgate.

- Brose, S. A., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850–859. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3053211/]

- Assay Genie. (n.d.). Human PGF2 alpha (Prostaglandin F2 alpha) ELISA Kit. Retrieved from assaygenie.com. [https://www.assaygenie.com/human-pgf2-alpha-prostaglandin-f2-alpha-elisa-kit]

- Semantic Scholar. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from semanticscholar.org. [https://www.semanticscholar.org/paper/Preparation-and-Chiral-HPLC-Separation-of-the-of-Enesei-Tak%C3%A1cs/6b01b6377855b39e6a9284218a58a74b480e6c56]

- University of Colorado Boulder. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Retrieved from massspec.colorado.edu. [https://massspec.colorado.edu/wp-content/uploads/2023/03/Prostaglandin-analysis.pdf]

- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from pharmaguideline.com. [https://www.pharmaguideline.com/2011/04/system-suitability-in-hplc-analysis.html]

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [https://www.longdom.org/open-access/separation-of-isomer-and-highperformance-liquid-chromatography-uses-in-drug-studies-101139.html]

- PubMed. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Retrieved from pubmed.ncbi.nlm.nih.gov. [https://pubmed.ncbi.nlm.nih.gov/40056490/]

- International Journal of Pharmaceutical Erudition. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. [https://www.pharmainfo.in/ijpe.info/index.php/ijpe/article/view/183]

- Wankhede, S. B., et al. (2007). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 69(1), 83. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852038/]

- ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from ich.org. [https://database.ich.org/sites/default/files/ICH_Q14_Guideline_2022_0324.pdf]

- ResearchGate. (2011). (PDF) LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Retrieved from researchgate.net. [https://www.researchgate.net/publication/51034458_LCMSMS_method_for_analysis_of_E_2_series_prostaglandins_and_isoprostanes]

- PubMed. (n.d.). High performance liquid chromatography and UV detection for the separation and quantitation of prostaglandins. Retrieved from pubmed.ncbi.nlm.nih.gov. [https://pubmed.ncbi.nlm.nih.gov/7201103/]

- ResearchGate. (2025). Determination of 8-iso-prostaglandin F2α (8-iso-PGF2α) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from researchgate.net. [https://www.researchgate.

- Cayman Chemical. (n.d.). 15(R),19(R)-hydroxy Prostaglandin F 2α. Retrieved from caymanchem.com. [https://www.caymanchem.com/product/16691/15(r),19(r)-hydroxy-prostaglandin-f-2]

- LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. Retrieved from chromatographyonline.com. [https://www.chromatographyonline.com/view/ultraviolet-detectors-perspectives-principles-and-practices]

- Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Retrieved from biotage.com. [https://www.biotage.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. sciex.com [sciex.com]

- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [kb.osu.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. biotage.com [biotage.com]

- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 12. HPLC Calibration Process Parameters in Terms of System Suitability Test [austinpublishinggroup.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 15(R),19(R)-hydroxy PGF2alpha

Executive Summary

15(R),19(R)-hydroxy Prostaglandin F2

This guide provides a rigorous, self-validating framework for handling this compound, moving beyond generic "store at -20°C" advice to address the specific physics of lipid behavior in aqueous buffers.

Part 1: Troubleshooting & FAQs

Q1: "I calculated a 100 nM concentration, but my ELISA/Mass Spec only detects ~20 nM. Is the compound degrading instantly?"

Diagnosis: It is likely adsorption , not chemical degradation.

Technical Insight: Like most prostaglandins, 15(R),19(R)-hydroxy PGF2

Corrective Protocol:

-

Switch Materials: Use borosilicate glass vials for all aqueous dilutions below 10

M. -

Add Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to the buffer. The albumin acts as a "lipid sink," keeping the prostaglandin in solution and preventing it from sticking to the container walls.

-

Validate: Compare signal intensity between a sample prepared in a glass vial vs. a standard microfuge tube.

Q2: "Can I freeze my aqueous working solutions for use next week?"

Answer: Absolutely NOT. Technical Insight:

-

The Ice Crystal Effect: Freezing aqueous solutions creates ice crystals that exclude solutes, creating microscopic pockets of hyper-concentrated acid and salt. This "freeze-concentration" effect accelerates acid-catalyzed degradation and epimerization at the C15 hydroxyl group.

-

Solubility Crash: Upon thawing, the lipid may precipitate out of the solution and will not re-dissolve without sonication or organic co-solvents, which may damage your biological system.

Corrective Protocol:

-

Store stocks in pure organic solvent (Ethanol or DMSO) at -20°C or -80°C.

-

Prepare aqueous working solutions ("Just-in-Time" preparation) immediately before the experiment and discard the remainder.

Q3: "I see multiple peaks on my HPLC after 24 hours in PBS. What is happening?"

Diagnosis: Epimerization and Oxidation. Technical Insight:

-

Epimerization: The hydroxyl group at C15 is chiral. In aqueous buffers, especially at non-neutral pH, this center can invert, converting the 15(R) isomer into the 15(S) form or other isomers. This often results in a loss of biological specificity.

-

Oxidation: The double bonds at C5 and C13 are susceptible to radical oxidation, especially if the buffer contains trace metal ions (common in low-grade salts).

Corrective Protocol:

-

pH Control: Ensure your buffer is strictly pH 7.2–7.4.

-

De-gas Buffers: Purge buffers with Nitrogen or Argon to remove dissolved oxygen.

-

Antioxidants: For analytical standards, adding 0.01% BHT (Butylated hydroxytoluene) to the organic stock prevents oxidative degradation.

Part 2: Validated Experimental Workflows

Workflow A: The "Golden Path" for Preparation

Use this workflow to ensure >95% recovery and structural integrity.

Figure 1: Optimal handling workflow to minimize adsorption and degradation. Note the critical distinction between organic storage and aqueous usage.

Workflow B: Solubility & Co-Solvent Guide

When moving from organic stock to aqueous buffer, you must respect the solubility limit.[1]

| Solvent | Solubility Limit | Stability | Recommended Use |

| Ethanol | >100 mg/mL | High (>1 year at -20°C) | Primary Stock. Easy to evaporate.[2] |

| DMSO | >100 mg/mL | High (>1 year at -20°C) | Secondary Stock. Good for cell culture spikes. |

| PBS (pH 7.2) | ~10 mg/mL* | Low (<24 hours) | Theoretical max.[2] Practical limit is lower without precipitation. |

| PBS + BSA | >10 mg/mL | Medium (24-48 hours) | Preferred Assay Buffer. BSA prevents wall adsorption. |

*Note: While chemically soluble at 10 mg/mL, kinetic precipitation often occurs at much lower concentrations if mixed too rapidly.

Part 3: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Figure 2: Primary degradation and loss pathways. Adsorption is the most common cause of "missing" compound, while pH extremes drive chemical structural changes.

References

-

Cayman Chemical.Prostaglandin F2

Product Information & Handling Guide. (Standard industry reference for F-series prostaglandin stability). Link -

Roseman, T. J., & Yalkowsky, S. H. (1973). Physicochemical properties of prostaglandin F2 alpha (tromethamine salt): solubility behavior, surface properties, and ionization constants.[3] Journal of Pharmaceutical Sciences, 62(10), 1680–1685.[3] Link

-

Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides (and lipids). Peptides, 32(4), 694–703. (Demonstrates adsorption kinetics relevant to lipophilic molecules). Link

-

PubChem. 19(R)-hydroxy-PGF2alpha Compound Summary. National Library of Medicine. Link

Sources

troubleshooting low recovery of 15(R),19(R)-hydroxy PGF2alpha in extraction

Answering the call of the modern laboratory, this Technical Support Center provides in-depth troubleshooting for the extraction of 15(R),19(R)-hydroxy PGF2α. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the chemical principles governing each step. This guide is structured to empower you, the researcher, to diagnose and resolve recovery issues with a clear understanding of the underlying mechanisms at play.

Introduction: The Challenge of a Highly Polar Prostaglandin

15(R),19(R)-hydroxy PGF2α is a di-hydroxylated metabolite of Prostaglandin F2α (PGF2α). Its full chemical name, (5Z,9α,11α,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid, reveals the source of its analytical challenge: it possesses four hydroxyl groups in addition to the carboxylic acid function inherent to prostaglandins.[1] This abundance of polar functional groups makes it significantly more water-soluble than its parent compounds, complicating its retention on traditional reversed-phase solid-phase extraction (SPE) media and demanding a meticulously optimized protocol.

This guide will address the most common pitfalls encountered during its extraction from complex biological matrices and provide logical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My recovery of 15(R),19(R)-hydroxy PGF2α is consistently low or non-existent using a standard prostaglandin SPE protocol. What is the most likely cause?

A1: The most probable cause is premature elution of the analyte from the solid-phase extraction cartridge. Due to its high polarity, 15(R),19(R)-hydroxy PGF2α has a weaker affinity for non-polar sorbents (like C18) compared to other eicosanoids. It is likely being lost during either the sample loading or the aqueous wash step. The standard protocols are often optimized for less polar lipids and may use wash solvents that are too strong for this specific compound.

Q2: How can I quickly check where I am losing my analyte during the SPE process?

A2: A systematic approach is crucial. Perform an extraction using a spiked sample (analyte in a clean matrix, like buffer or water) and collect each fraction separately:

-

Flow-through: The sample effluent collected during the loading step.

-

Wash Fraction(s): The effluent from each wash step.

-

Final Eluate: The fraction collected after adding the elution solvent.

Analyze each of these fractions using your LC-MS/MS method. This "analyte tracking" experiment will definitively show you at which stage the loss is occurring.[2] If the analyte is in the flow-through or wash, your retention is too weak. If it's absent from all fractions, it may be irreversibly bound to the sorbent or degrading.

Q3: Could my analyte be degrading during sample preparation?

A3: Yes, prostaglandin stability is a significant concern. Two primary risks are enzymatic degradation and chemical instability (e.g., oxidation or hydrolysis).[3][4] When collecting biological samples, it is best practice to immediately add inhibitors like indomethacin (a cyclooxygenase inhibitor) and butylated hydroxytoluene (BHT, an antioxidant).[5][6] Furthermore, all extraction steps should be performed promptly and at low temperatures (e.g., on ice) to minimize degradation.

In-Depth Troubleshooting Guide

Issue 1: Poor Retention on Reversed-Phase (C18) Sorbent

Q: I've confirmed my analyte is lost in the flow-through or wash fraction. How do I improve its retention on the C18 cartridge?

A: This is a problem of polarity mismatch. To enhance retention, you must increase the hydrophobicity of the analyte and optimize the solvent environment.

-

Critically Evaluate Sample pH: The single most important factor for retaining prostaglandins on a reversed-phase sorbent is the protonation state of the carboxylic acid group. By acidifying your sample to a pH of 3.5-4.0 (well below the typical pKa of ~4.5-5.0), you neutralize the carboxylate anion (-COO⁻) to its protonated, non-ionic form (-COOH).[7][8] This dramatically reduces the molecule's overall polarity, thereby strengthening its hydrophobic interaction with the C18 stationary phase.

-

Re-evaluate the Wash Solvent: For a highly polar analyte, a pure aqueous wash may not be sufficient to remove all polar interferences, but adding too much organic solvent will elute your compound of interest.

-

Action: If your current wash step uses an organic modifier (e.g., 15% methanol), try reducing the percentage to 5% or switching to a 100% acidified water wash. The goal is to use the weakest possible solvent that still provides a clean extract.[9] Always verify by analyzing the wash fraction for your analyte.

-

-

Control the Loading Flow Rate: A slow and steady flow rate (e.g., ~0.5-1 mL/min) is essential to allow sufficient time for the analyte to partition from the liquid phase onto the solid sorbent.[9] Rushing this step is a common cause of breakthrough.

Below is a diagram illustrating the core principle of pH-mediated retention for prostaglandins on a C18 sorbent.

Caption: Effect of pH on analyte retention during reversed-phase SPE.

Issue 2: Incomplete Elution from the Sorbent

Q: My analyte tracking experiment shows the prostaglandin is not in the flow-through or wash, but my final recovery is still low. How can I improve elution?

A: This indicates that your elution solvent is not strong enough to disrupt the analyte-sorbent interactions effectively. For this polar compound, solvent choice and technique are key.

-

Increase Elution Solvent Polarity/Strength: While ethyl acetate is a common elution solvent for many prostaglandins, it may not be polar enough for this tetra-hydroxylated analog.[8] Methanol or acetonitrile are stronger, more polar elution solvents that are more likely to be effective.[10][11]

-

Action: Switch your elution solvent from ethyl acetate to 100% methanol. You can also test acetonitrile. Consider adding a small percentage (0.5-1%) of a modifier like formic acid to the elution solvent to ensure the analyte remains protonated and soluble in the organic phase, though this is less common than pH control during loading.[10]

-

-

Employ a "Soak" Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final collection can significantly improve recovery. This "soak" step gives the solvent more time to penetrate the sorbent pores and disrupt the interactions holding the analyte.[12]

-

Action: Add the first aliquot of elution solvent, let it drain just to the top of the sorbent bed, and wait for 2-5 minutes. Then, add the remainder of the solvent and collect the eluate.

-

-

Use Multiple, Small Elution Volumes: Eluting with two 500 µL aliquots of solvent is often more efficient than using a single 1 mL volume.[9][13] The first aliquot desorbs the bulk of the analyte, and the second ensures the complete removal of any remaining traces.

Issue 3: General Protocol and Matrix-Related Problems

Q: Are there other, less obvious factors that could be contributing to my low recovery?

A: Yes, several factors beyond the core SPE steps can impact results, including non-specific binding and matrix effects.

-

Non-Specific Binding (Adsorption): Lipids are notoriously "sticky" and can adsorb to the surfaces of labware, especially plastics like polypropylene.[14][15] This can lead to analyte loss before you even begin the extraction.

-

Action: Whenever possible, use low-adsorption microcentrifuge tubes. Alternatively, using silanized glass vials can mitigate this issue.[14] Before starting, rinse all pipette tips that will contact the sample with the sample solvent to pre-condition the surface.

-

-

Matrix Interferences: Biological matrices like plasma are complex. Proteins can bind to your analyte, preventing its interaction with the sorbent.[16] High levels of other lipids can also compete for binding sites on the SPE cartridge, leading to column overload.

-

Action: For plasma or serum, an initial protein precipitation step may be beneficial. Adding 3-4 volumes of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the protein can free the analyte.[5] The supernatant can then be diluted with acidified water before loading onto the SPE cartridge. Always ensure the final organic solvent concentration in the sample being loaded is low (<5-10%) to ensure good retention.

-

Optimized Protocol and Workflow

The following is a robust, step-by-step protocol for the Solid-Phase Extraction of 15(R),19(R)-hydroxy PGF2α from an aqueous matrix (e.g., plasma after protein precipitation and dilution, or urine).

Table 1: Optimized SPE Protocol Parameters

| Step | Reagent/Solvent | Volume | Purpose |

| Sample Prep | Add Indomethacin/BHT | To final 10 µM | Inhibit ex-vivo synthesis/oxidation[6] |

| Dilute Acid (e.g., 1M HCl) | To pH 3.5-4.0 | Protonate analyte for retention[8] | |

| 1. Condition | 100% Methanol | 1-2 mL | Solvate the C18 chains[17] |

| 2. Equilibrate | Acidified DI Water (pH 3.5-4.0) | 1-2 mL | Prepare sorbent for aqueous sample[17] |

| 3. Load | Prepared Sample | Sample Volume | Bind analyte to sorbent (Flow rate <1 mL/min) |

| 4. Wash 1 | Acidified DI Water (pH 3.5-4.0) | 1-2 mL | Remove polar interferences |

| 5. Wash 2 | 5% Methanol in Acidified Water | 1 mL | Remove slightly less polar interferences |

| 6. Dry | Vacuum or Nitrogen Stream | 5-10 min | Remove all residual water before elution |

| 7. Elute | 100% Methanol | 2 x 0.5 mL | Desorb and collect analyte[18] |

Workflow Diagram: Optimized SPE

Caption: Optimized solid-phase extraction workflow for 15(R),19(R)-hydroxy PGF2α.

Alternative Method: Liquid-Liquid Extraction (LLE)

If SPE continues to present challenges, a classic Liquid-Liquid Extraction (LLE) can be an effective, albeit potentially less clean, alternative.[19]

Protocol: LLE for Polar Prostaglandins

-

Preparation: Start with your biological sample (e.g., 1 mL of plasma) in a silanized glass tube.

-

Acidification: Add dilute acid (e.g., 1M HCl) to bring the sample pH to 3.5.

-

Extraction: Add 3-5 volumes of a water-immiscible organic solvent with good polarity, such as ethyl acetate .

-

Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Phase Separation: Centrifuge at ~2000 x g for 5-10 minutes to achieve a clean separation of the two layers.

-

Collection: Carefully collect the upper organic layer, taking care not to disturb the interface.

-

Repeat (Optional): For maximum recovery, perform a second extraction on the aqueous layer with fresh solvent and combine the organic fractions.

-

Drying: Evaporate the pooled organic solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in your initial LC mobile phase for analysis.

By systematically addressing each step of the extraction process and understanding the unique chemical properties of 15(R),19(R)-hydroxy PGF2α, you can overcome the challenges of low recovery and develop a robust, reproducible method for its quantification.

References

- Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.

- Arbor Assays. (n.d.). Eicosanoid Sample Extraction Protocol.

- Murphy, R. C., & Zarini, S. (2012). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry.

- Jain, U. R., & Shrivastav, P. S. (2017). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 9(13), 1037-1061.

- Kita, Y., Takahashi, T., & Ishikawa, T. (2019). Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids.

- Cayman Chemical. (n.d.). Eicosanoid Sample Collection, Preparation, and Storage Advice.

- Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.

- BenchChem. (2025). Overcoming challenges in the purification of unstable lipids.

- Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?.

- Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? (WKB279613).

- Richter, L., Marder, N., Faust, J., & Schubert, U. S. (2021). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. Metabolites, 11(3), 159.

- Hodson, G. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube.

- Kingsley, P. J., & Marnett, L. J. (2007). Hydrolysis of Prostaglandin Glycerol Esters by the Endocannabinoid-Hydrolyzing Enzymes, Monoacylglycerol Lipase and Fatty Acid Amide Hydrolase. Biochemistry, 46(36), 10375–10384.

- mzCloud. (2020, August 12). 15(R),19(R)-Hydroxy prostaglandin F2α.

- Alwsci. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance.

- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.

- Kingsley, P. J., & Marnett, L. J. (2007). Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase. PubMed, 46(36), 10375-84.

- Canez, C. R., & Li, L. (2024). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. PubMed, 14(3), 448.

- Cayman Chemical. (n.d.). 15(R),19(R)-hydroxy Prostaglandin F 2α.

- Thermo Fisher Scientific. (n.d.). General Reversed Phase SPE Optimization.

- Christie, W. W. (2020, December 19). Understanding and Improving Solid-Phase Extraction.

- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.

- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. agilent.com [agilent.com]

- 19. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Solvent Effects in 15(R),19(R)-hydroxy PGF2α Bioassays

[1][2][3]

Executive Summary

This guide addresses the "Solvent Paradox" inherent in assaying 15(R),19(R)-hydroxy PGF2α. As a lipophilic prostaglandin analog, this molecule requires organic solvents (Ethanol, DMSO) for stability and solubility, yet these same solvents are cytotoxic and can interfere with G-protein Coupled Receptor (GPCR) signaling (specifically FP receptors) and Calcium flux readouts.[1][2][3]

Critical Scientific Insight: 15(R),19(R)-hydroxy PGF2α is the C-15 epimer of the 19-hydroxy metabolite found in primate semen.[1][2][3] Note: This isomer typically exhibits significantly reduced potency at the FP receptor compared to the standard 15(S) form.[2] Do not confuse "low signal due to solvent toxicity" with "low signal due to intrinsic low potency."[2]

Module 1: Solubility & Stock Preparation

Q: My product arrived in Ethanol. Can I use this directly on cells?

A: No. Direct addition of ethanol stocks to cell culture media often causes immediate protein precipitation and local cytotoxicity (cell lysis) at the point of contact.[2]

The Protocol:

-

Evaporation: The commercial product is supplied in ethanol (typically 500 µg/ml).[2] You must remove this before creating your assay stock.[2]

-

Reconstitution: Dissolve the resulting oil immediately in DMSO (Dimethyl sulfoxide).

Q: What is the solubility limit?

| Solvent | Solubility Limit | Notes |

| DMSO | > 100 mg/ml | Recommended for Stock.[2][3] Hygroscopic (keep sealed).[1][2][3] |

| Ethanol | > 100 mg/ml | Good for storage, bad for assays (volatile).[1][2][3] |

| PBS (pH 7.2) | ~ 10 mg/ml | Unstable. Use immediately.[1][2][3][4] Do not store. |

| DMF | > 100 mg/ml | Toxic.[2][3] Avoid if possible. |

Module 2: The "Intermediate Shift" Dilution Protocol

The Problem: "Shocking" a lipid out of solution. If you pipette 1 µL of 100% DMSO stock directly into 1000 µL of aqueous media, the lipid often precipitates instantly, forming micro-aggregates that are invisible to the naked eye but cause "hot spots" in the assay.[2]

The Solution: Use an intermediate dilution step to step down the solvent concentration while maintaining solubility.

Figure 1: The Intermediate Shift Protocol prevents precipitation shock.[1][2][3] By prediluting to 10% DMSO, the final spike into the assay well disperses rapidly.[2][3]

Module 3: Assay Validation & Solvent Tolerance

Q: How much DMSO can my assay tolerate?

Different readouts have different sensitivities. For 15(R),19(R)-hydroxy PGF2α, which likely targets GPCRs, follow these limits:

| Assay Type | Max DMSO % | Mechanism of Interference |

| Calcium Flux (Fluo-4/Fura-2) | < 0.25% | DMSO is hygroscopic and quenches fluorescence; can permeabilize membranes causing Ca2+ leak.[1][2][3] |

| cAMP (HTRF/Luminescence) | < 0.5% | High solvent can interfere with antibody binding or luciferase enzymes.[1][2][3] |

| Reporter Gene (Luciferase) | < 0.5% | Solvent toxicity reduces cell viability over the 24h incubation.[1][2] |

| Radioligand Binding | < 1.0% | Membranes are more robust than live cells, but high DMSO alters K_d.[2][3] |

Q: How do I control for solvent effects?

You must run a Vehicle Control Curve , not just a single point.

Module 4: Troubleshooting Decision Tree

Symptom: "I see a bell-shaped dose-response curve."

-

Diagnosis: The drop-off at high concentrations is likely solvent toxicity, not receptor desensitization.[1][2][3]

Symptom: "My EC50 is shifting between experiments."

-

Diagnosis: Likely evaporation of the ethanol stock or water absorption by the DMSO stock.

Figure 2: Troubleshooting logic flow for distinguishing solvent artifacts from biological properties.

References

Technical Support Center: Stability Assurance for 15(R),19(R)-hydroxy Prostaglandin F2

Ticket ID: PGF-ISO-PREV-001 Status: Open Priority: Critical (Stability/Purity) Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary: The Stability Paradox

You are likely working with 15(R),19(R)-hydroxy Prostaglandin F2

The Core Challenge: The 15-hydroxyl group in this molecule is allylic (adjacent to the

To preserve the specific 15(R) configuration, you must strictly control pH , solvent choice , and temperature .[2]

Module 1: Critical Storage Protocols

Solvent Selection Guide

Why this matters: The wrong solvent acts as a catalyst for degradation.

| Solvent | Suitability | Technical Notes |

| Methyl Acetate | Preferred | Non-protic, volatile.[1][2] Excellent for long-term storage (-20°C or -80°C).[1][2][3] Does not promote hydrolysis.[2] |

| Ethanol (Abs.) | Acceptable | Good solubility (>100 mg/mL).[1][2] Suitable for preparing working aliquots.[2] Ensure it is anhydrous to prevent hydrolysis if esterified.[2] |

| DMSO | High Risk | WARNING: DMSO is hygroscopic.[1][2] Absorbed water can cause hydrolysis (if an ester) or facilitate pH shifts that trigger epimerization.[1][2] Use only for immediate bio-assays. |

| Water/PBS | Conditional | Stable only at neutral pH (7.2).[1][2] Unstable in acidic (pH < 4) or basic (pH > 9) aqueous solutions.[1][2] |

FAQ: Storage Issues

Q: My standard arrived in Methyl Acetate, but I need it in aqueous buffer for cell culture. What do I do? A: Do not store the aqueous solution.

-